molecular formula C16H15ClN2S B1288070 (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride CAS No. 879896-44-3

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride

Cat. No. B1288070
CAS RN: 879896-44-3
M. Wt: 302.8 g/mol
InChI Key: REDARXMRPRJWQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of a thiazolidin derivative is described using a 1,3-dipolar cycloaddition reaction, which is a common method in click chemistry . Another paper discusses the synthesis of a thiazolidin derivative through a Thia-Michael addition reaction . These methods could potentially be adapted for the synthesis of (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a thiadiazole derivative was characterized using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Similarly, the structure of a thiazolidin derivative was determined by elemental analysis, FT-IR, NMR, and mass spectral data . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The papers do not provide specific reactions for this compound, but they do mention reactions such as the Thia-Michael addition and 1,3-dipolar cycloaddition , which are relevant to the chemistry of thiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from their molecular structure. For instance, the crystal structure of a thiazolidin derivative indicates intermolecular hydrogen bonds and C–H⋯π interactions . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential maps, can be calculated using density functional theory (DFT) . These properties are crucial for understanding the reactivity and potential applications of thiazole derivatives, including this compound.

Relevant Case Studies

While the provided papers do not discuss case studies involving this compound, they do mention the potential applications of related thiazole derivatives. For example, substituted 3,4-diphenyl-thiazoles have been identified as potent monoamine transporter inhibitors , and thiazolidine derivatives have been evaluated for their anticancer activity . These studies highlight the significance of thiazole derivatives in medicinal chemistry and could guide future research on this compound.

Scientific Research Applications

Heterocyclic Synthesis

The chemical compound has been explored in the synthesis of various heterocyclic compounds. For instance, the reaction with active methylene compounds leads to the formation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. Such heterocyclic compounds have broad applications in organic and medicinal chemistry due to their diverse biological activities (Shibuya, 1984).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of related compounds. For example, novel pyrazole integrated 1,3,4-oxadiazoles, synthesized from similar diphenyl compounds, have shown potent antimicrobial activity (Ningaiah et al., 2014). This indicates potential applications in developing new antimicrobial agents.

Corrosion Inhibition

Compounds like (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride have been explored for their corrosion inhibition properties. For instance, similar thiazole derivatives have demonstrated significant efficiency in preventing corrosion in metals, which is crucial in material science and engineering (Saraswat & Yadav, 2020).

Organic Synthesis and Ligand Design

Such compounds are also significant in organic synthesis and as ligands in various chemical reactions. For example, they have been used in the synthesis of phosphinoferrocene amidosulfonate ligands, which are valuable in catalysis and organic synthesis (Škoch, Císařová, & Štěpnička, 2016).

Cardiovascular Research

In the field of cardiovascular research, derivatives of such compounds have shown promising cardioprotective activity, indicating their potential in the development of new treatments for heart-related diseases (Drapak et al., 2019).

properties

IUPAC Name

(2,4-diphenyl-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.ClH/c17-11-14-15(12-7-3-1-4-8-12)18-16(19-14)13-9-5-2-6-10-13;/h1-10H,11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDARXMRPRJWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594521
Record name 1-(2,4-Diphenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879896-44-3
Record name 5-Thiazolemethanamine, 2,4-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Diphenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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